molecular formula C14H18O4 B121062 4-Butoxy-4-oxo-3-phenylbutanoic acid CAS No. 152590-27-7

4-Butoxy-4-oxo-3-phenylbutanoic acid

Cat. No. B121062
M. Wt: 250.29 g/mol
InChI Key: YUGDDECNJJEXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-4-oxo-3-phenylbutanoic acid, also known as BOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOB is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism Of Action

The exact mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid is not fully understood, but it is believed to act as a cyclooxygenase (COX) inhibitor. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4-Butoxy-4-oxo-3-phenylbutanoic acid is thought to reduce inflammation and pain.

Biochemical And Physiological Effects

4-Butoxy-4-oxo-3-phenylbutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Butoxy-4-oxo-3-phenylbutanoic acid has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its potential as a building block in organic synthesis. It can be easily synthesized and has a high yield, making it an attractive candidate for the development of new compounds. However, one limitation of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 4-Butoxy-4-oxo-3-phenylbutanoic acid. One area of interest is the development of new drugs based on 4-Butoxy-4-oxo-3-phenylbutanoic acid. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the use of 4-Butoxy-4-oxo-3-phenylbutanoic acid as a building block in the synthesis of new materials, such as polymers and dendrimers. Finally, further studies are needed to fully understand the mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid and its potential applications in various fields.

Synthesis Methods

4-Butoxy-4-oxo-3-phenylbutanoic acid can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-4-oxo-3-phenylbutanoic acid with butyl lithium, followed by the addition of butyl bromide. The resulting product is then subjected to hydrolysis to obtain 4-Butoxy-4-oxo-3-phenylbutanoic acid.

Scientific Research Applications

4-Butoxy-4-oxo-3-phenylbutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 4-Butoxy-4-oxo-3-phenylbutanoic acid has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.

properties

CAS RN

152590-27-7

Product Name

4-Butoxy-4-oxo-3-phenylbutanoic acid

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-butoxy-4-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C14H18O4/c1-2-3-9-18-14(17)12(10-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)

InChI Key

YUGDDECNJJEXTO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1

synonyms

Butanedioic acid, phenyl-, 4-butyl ester (9CI)

Origin of Product

United States

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